molecular formula C5H7N3O B13218389 5-(Aminomethyl)pyrazin-2-ol

5-(Aminomethyl)pyrazin-2-ol

Cat. No.: B13218389
M. Wt: 125.13 g/mol
InChI Key: LAPYFVLFCBRREF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrazin-2-ol is a heterocyclic compound that contains both a pyrazine ring and an amino group attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrazin-2-ol typically involves the reaction of pyrazine derivatives with aminomethylating agents. One common method involves the reaction of 2-chloropyrazine with formaldehyde and ammonia under basic conditions to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyrazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form 5-(aminomethyl)pyrazine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

5-(Aminomethyl)pyrazin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrazin-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)pyrazin-2-ol dihydrochloride
  • This compound hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

5-(aminomethyl)-1H-pyrazin-2-one

InChI

InChI=1S/C5H7N3O/c6-1-4-2-8-5(9)3-7-4/h2-3H,1,6H2,(H,8,9)

InChI Key

LAPYFVLFCBRREF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=O)N1)CN

Origin of Product

United States

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